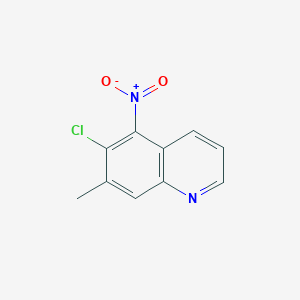

6-Chloro-7-methyl-5-nitroquinoline

描述

属性

IUPAC Name |

6-chloro-7-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-8-7(3-2-4-12-8)10(9(6)11)13(14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJQUKKPQKEEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403940 | |

| Record name | 6-chloro-7-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86984-28-3 | |

| Record name | 6-chloro-7-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-5-nitroquinoline typically involves the nitration of 6-chloro-7-methylquinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5-position of the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for purification and isolation of the final product .

化学反应分析

Types of Reactions

6-Chloro-7-methyl-5-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or dimethylformamide).

Major Products Formed

Reduction: 6-Chloro-7-methyl-5-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

6-Chloro-7-methyl-5-nitroquinoline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antimalarial properties.

Medicine: Investigated for its anticancer activity and potential use in drug development.

Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

作用机制

The mechanism of action of 6-Chloro-7-methyl-5-nitroquinoline involves its interaction with biological targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The nitro group may also contribute to the compound’s antimicrobial activity through the generation of reactive nitrogen species .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares 6-Chloro-7-methyl-5-nitroquinoline with key analogs, emphasizing substituent positions and their implications:

Impact of Substituent Position on Reactivity and Bioactivity

- Chlorine vs. Methyl vs. Nitro Group Positioning: The 6-chloro-5-nitroquinoline (Cl at 6, NO₂ at 5) exhibits antibacterial properties, whereas the 4-chloro-7-nitroquinoline (Cl at 4, NO₂ at 7) is used in enzyme interaction studies, demonstrating how positional changes alter target specificity .

- Functional Group Synergy: 6-Methyl-5-nitroquinoline (methyl at 6, nitro at 5) shows broad-spectrum activity against cancer and microbes, suggesting that methyl substituents can amplify nitro-group-mediated redox activity . In 6-Methylamino-7-methyl-5-nitroquinoline, the methylamino group at position 6 introduces hydrogen-bonding capabilities, which may improve target binding in oncology applications compared to non-amino analogs .

Key Research Findings from Analogous Compounds

- Antibacterial Activity: 6-Chloro-5-nitroquinoline’s nitro group at position 5 is critical for disrupting bacterial DNA gyrase, a mechanism shared by fluoroquinolone antibiotics .

- Anticancer Potential: Methyl-substituted quinolines like 6-Methyl-5-nitroquinoline exhibit cytotoxicity via reactive oxygen species (ROS) generation, a trait likely relevant to this compound due to structural similarities .

- Synthetic Versatility: The nitro group at position 5 in this compound enables further functionalization (e.g., reduction to amines), mirroring strategies used for 6-Methylamino-7-methyl-5-nitroquinoline synthesis .

生物活性

6-Chloro-7-methyl-5-nitroquinoline is a quinoline derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties. Below is a detailed overview of its biological activity, supported by research findings and data tables.

- Molecular Formula : C10H7ClN2O2

- Molecular Weight : 222.63 g/mol

- CAS Number : 86984-28-3

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates that interact with cellular targets. The mechanisms include:

- DNA Interaction : Nitro compounds can produce toxic intermediates upon reduction, which bind covalently to DNA, causing damage and leading to cell death .

- Enzyme Inhibition : This compound is known to inhibit bacterial DNA gyrase and type IV topoisomerase, essential for bacterial DNA replication.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it can be effective against various microorganisms through the following mechanisms:

- Reduction Products : The reduced forms of nitro compounds can generate reactive oxygen species (ROS) that damage microbial cells .

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has an MIC value comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 100 nM to 200 nM .

Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in inflammatory disease management .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against resistant strains of Escherichia coli. The results indicated a significant reduction in bacterial load within 24 hours of treatment, highlighting its potential as a therapeutic agent against antibiotic-resistant infections .

- Cancer Cell Apoptosis Study : Another study focused on the apoptotic effects of this compound on breast cancer cells. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating a higher rate of apoptosis compared to untreated controls .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-7-methyl-5-nitroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration of a pre-chlorinated and methylated quinoline precursor. For example, nitration of 6-chloro-7-methylquinoline using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) minimizes side reactions like over-nitration or oxidation. Reaction optimization should focus on acid concentration (e.g., 70% HNO₃) and stoichiometry to achieve >80% yield .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| HNO₃ Concentration | 65–70% |

| Reaction Time | 4–6 hours |

Q. How does the methyl group at position 7 affect the reactivity of this compound in substitution reactions?

- Methodological Answer : The methyl group at position 7 sterically hinders nucleophilic attack at adjacent positions, directing substitution reactions (e.g., with amines or thiols) to the chlorine at position 5. Kinetic studies using HPLC or NMR can track reaction progress. For instance, substitution with piperidine in ethanol at 60°C achieves >90% conversion within 12 hours .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and purity.

- HPLC with UV detection (λ = 254 nm) for quantitative purity assessment (>98%).

- Mass Spectrometry (ESI-MS) to verify molecular ions ([M+H]⁺ at m/z 238.6) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, methyl, nitro groups) influence the antibacterial activity of this compound compared to analogs?

- Methodological Answer : Conduct comparative bioassays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). The nitro group at position 5 enhances electron-withdrawing effects, increasing membrane permeability. Methyl at position 7 may reduce toxicity by limiting non-specific interactions. IC₅₀ values can be determined via microdilution assays, with results contextualized against 6-chloro-5-nitroquinoline (IC₅₀ = 12 µM vs. 18 µM for the methyl derivative) .

Q. How can researchers resolve contradictions in reported biological activity data for nitroquinoline derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. Standardize protocols:

- Use identical bacterial strains and culture media.

- Control for nitroreductase activity (critical for nitro group activation).

- Apply SAR (Structure-Activity Relationship) models to isolate electronic vs. steric effects .

Q. What theoretical frameworks guide the design of this compound-based inhibitors for enzyme targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and DFT calculations to predict binding affinities. The nitro group’s electron-deficient nature facilitates interactions with reductase enzymes. Compare with fluorinated analogs (e.g., 6-fluoro-5-nitroquinoline) to assess halogen-specific effects .

Methodological Challenges & Solutions

Q. What strategies mitigate regioselectivity issues during the nitration of chloro-methylquinoline precursors?

- Solution : Use directing groups (e.g., acetyl protection at position 8) to favor nitration at position 5. Alternatively, low-temperature nitration (-10°C) with fuming HNO₃ reduces competing reactions. Post-reaction analysis via TLC or GC-MS identifies byproducts .

Q. How can researchers validate the purity of this compound in complex reaction mixtures?

- Solution : Combine column chromatography (silica gel, eluent: hexane/EtOAc 4:1) with recrystallization (ethanol/water). Purity >99% is confirmed by melting point analysis (observed: 142–144°C) and elemental analysis (C: 50.2%, H: 3.5%, N: 11.7%) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of nitroaromatics.

- Dispose of waste via neutralization (10% NaOH) followed by incineration.

- Adhere to in-vitro use only, as per regulatory guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。